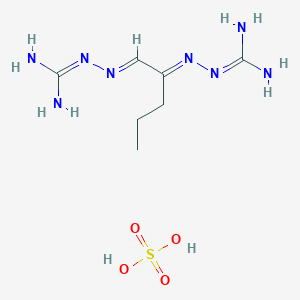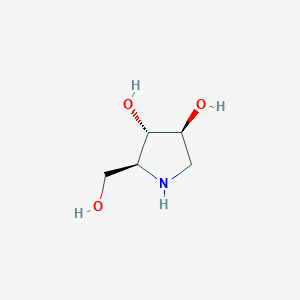
Glycine, N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a glycine receptor antagonist and has been shown to have potential uses in the treatment of various neurological disorders. In
Wissenschaftliche Forschungsanwendungen
Glycine, N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)- has been extensively studied in the field of neuroscience. It has been shown to have potential applications in the treatment of various neurological disorders, including schizophrenia, epilepsy, and neuropathic pain. The compound acts as a glycine receptor antagonist and has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor.
Wirkmechanismus
The mechanism of action of Glycine, N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)- involves the inhibition of the glycine receptor. This receptor is a ligand-gated ion channel that is involved in the regulation of neuronal excitability. By blocking the glycine receptor, the compound modulates the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Glycine, N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)- have been extensively studied. The compound has been shown to modulate the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. Additionally, the compound has been shown to have potential applications in the treatment of various neurological disorders, including schizophrenia, epilepsy, and neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Glycine, N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)- in lab experiments is its specificity for the glycine receptor. This allows for more precise modulation of the receptor activity. However, one of the limitations of using this compound is its potential toxicity. The compound has been shown to have neurotoxic effects at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on Glycine, N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)-. One potential direction is the development of more specific glycine receptor antagonists. Additionally, the compound's potential applications in the treatment of various neurological disorders warrant further investigation. The development of more effective and less toxic compounds could lead to significant advancements in the treatment of these disorders.
Conclusion:
In conclusion, Glycine, N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)- is a chemical compound that has potential applications in various fields, particularly in the treatment of neurological disorders. The compound acts as a glycine receptor antagonist and has been shown to modulate the activity of the NMDA receptor. While the compound has several advantages for lab experiments, its potential toxicity is a limitation. Further research on this compound could lead to significant advancements in the treatment of neurological disorders.
Synthesemethoden
The synthesis method for Glycine, N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)- involves the reaction of N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)-chloride with glycine. This reaction results in the formation of the desired compound. The purity of the compound can be increased by recrystallization.
Eigenschaften
CAS-Nummer |
101626-78-2 |
|---|---|
Produktname |
Glycine, N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)- |
Molekularformel |
C24H24N2O3 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
2-[benzyl-[2-(4-methyl-3-phenylanilino)-2-oxoethyl]amino]acetic acid |
InChI |
InChI=1S/C24H24N2O3/c1-18-12-13-21(14-22(18)20-10-6-3-7-11-20)25-23(27)16-26(17-24(28)29)15-19-8-4-2-5-9-19/h2-14H,15-17H2,1H3,(H,25,27)(H,28,29) |
InChI-Schlüssel |
YUUDWDRNFQCONE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)CC(=O)O)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)CC(=O)O)C3=CC=CC=C3 |
Andere CAS-Nummern |
101626-78-2 |
Synonyme |
Glycine, N-benzyl-N-(6-methyl-1,1'-biphenyl-3-ylcarbamoylmethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



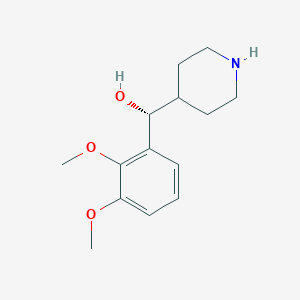
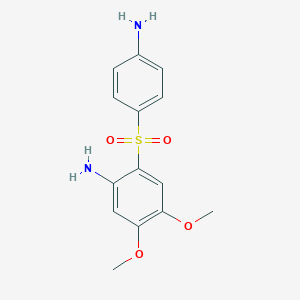
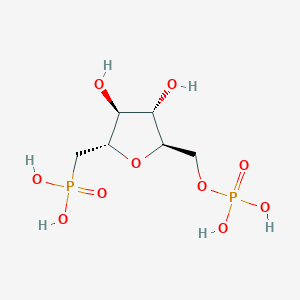
![5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine](/img/structure/B28604.png)
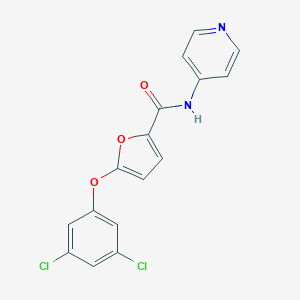

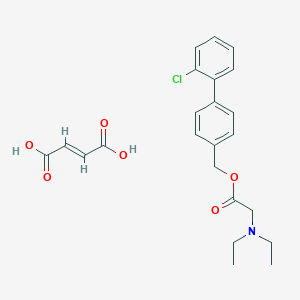

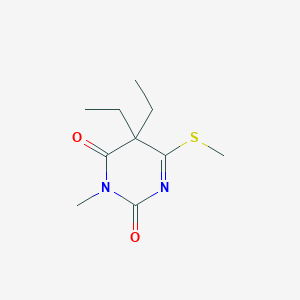
![7-Oxabicyclo[2.2.1]hepta-2,5-diene-2-carbonitrile, 3-formyl-(9CI)](/img/structure/B28622.png)

